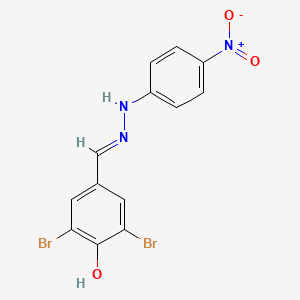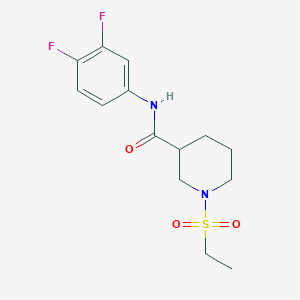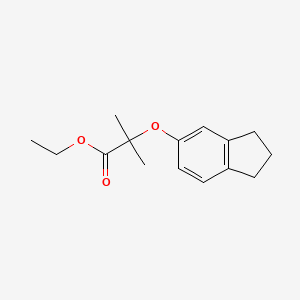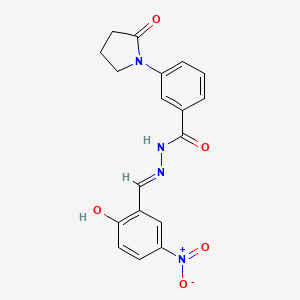![molecular formula C17H15ClN4O B6050711 2-(4-chlorophenyl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide](/img/structure/B6050711.png)
2-(4-chlorophenyl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide, commonly known as Clotrimazole, is an antifungal medication used to treat a variety of fungal infections. Clotrimazole belongs to the class of imidazole antifungals and has been extensively used in the field of medicine and research.
Mechanism of Action
Clotrimazole acts by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This leads to the disruption of the cell membrane and ultimately, the death of the fungi. Clotrimazole also inhibits the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs.
Biochemical and Physiological Effects:
Clotrimazole has been shown to have minimal toxicity and is generally well-tolerated. However, it can cause skin irritation and allergic reactions in some individuals. In addition, it has been shown to have some endocrine-disrupting effects, including the inhibition of testosterone synthesis.
Advantages and Limitations for Lab Experiments
Clotrimazole is a widely used antifungal agent and has been extensively studied in vitro and in vivo. It is readily available and relatively inexpensive, making it a cost-effective option for laboratory experiments. However, its effectiveness can vary depending on the type of fungus being studied.
Future Directions
There are several potential future directions for the use of Clotrimazole in scientific research. One area of interest is its potential use as an antitumor agent, as it has been shown to inhibit the growth of several cancer cell lines. Another area of interest is its potential use as an antiparasitic agent, particularly in the treatment of malaria. Additionally, further research is needed to better understand the endocrine-disrupting effects of Clotrimazole and its potential impact on human health.
Conclusion:
Clotrimazole is a widely used antifungal medication that has been extensively studied in scientific research. Its mechanism of action involves the inhibition of ergosterol synthesis, leading to the disruption of fungal cell membranes. Clotrimazole has also been studied for its potential antitumor and antiparasitic activities. While it has several advantages as a laboratory reagent, its effectiveness can vary depending on the type of fungus being studied. Further research is needed to explore its potential applications and better understand its impact on human health.
Synthesis Methods
Clotrimazole can be synthesized via different methods, including the reaction of 2-chlorophenyl isocyanate with pyridine-3-carboxaldehyde and imidazole in the presence of acetic anhydride. Another method involves the reaction of 2-chlorophenyl isocyanate with 2-(1H-imidazol-1-yl)pyridine in the presence of acetic acid. The final product is obtained by recrystallization from a suitable solvent.
Scientific Research Applications
Clotrimazole has been extensively used in scientific research for its antifungal properties. It has been shown to inhibit the growth of various fungi, including Candida albicans, Aspergillus niger, and Trichophyton rubrum. Clotrimazole has also been studied for its potential antitumor and antiparasitic activities.
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c18-15-5-3-13(4-6-15)10-16(23)21-11-14-2-1-7-20-17(14)22-9-8-19-12-22/h1-9,12H,10-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAFYKDQXZCVGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=CN=C2)CNC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopentyl-4-[(2-methoxy-5-methylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B6050651.png)
![2-{4-amino-6-[2-(2-thienyl)vinyl]-1,3,5-triazin-2-yl}phenol](/img/structure/B6050653.png)
![7-bromo-5-methyl-1H-indole-2,3-dione 3-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone]](/img/structure/B6050654.png)


![2-cyclopropyl-6-{[3-(4-morpholinylmethyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B6050674.png)
![1-(2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxybenzoyl)-2-(methoxymethyl)piperidine](/img/structure/B6050677.png)

![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]pyridine](/img/structure/B6050687.png)
![N-[2-(dimethylamino)ethyl]-4-methoxy-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6050688.png)

![6-{[4-(cyclopropylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-isopropyl-3(2H)-pyridazinone](/img/structure/B6050690.png)
